Cas no 174485-71-3 (4-(trifluoromethyl)pyridine-2-sulfonyl chloride)

4-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a versatile sulfonylating reagent widely used in organic synthesis and pharmaceutical research. Its key advantages include the presence of a reactive sulfonyl chloride group, enabling efficient derivatization into sulfonamides or sulfonate esters, and a trifluoromethyl-substituted pyridine scaffold, which enhances lipophilicity and metabolic stability in drug design. The electron-withdrawing trifluoromethyl group also improves reactivity in nucleophilic substitution reactions. This compound is particularly valuable in medicinal chemistry for constructing bioactive molecules, given its ability to modulate physicochemical properties and binding interactions. High purity and consistent performance make it a reliable intermediate for specialized synthetic applications.
4-(trifluoromethyl)pyridine-2-sulfonyl chloride structure
174485-71-3 structure
Product Name:4-(trifluoromethyl)pyridine-2-sulfonyl chloride
CAS No:174485-71-3
MF:C6H3ClF3NO2S
MW:245.606729745865
MDL:MFCD10699113
CID:1359986
PubChem ID:22113903
Update Time:2025-10-31

4-(trifluoromethyl)pyridine-2-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinesulfonyl chloride, 4-(trifluoromethyl)-
    • 4-(TRIFLUOROMETHYL)PYRIDINE-2-SULFONYL CHLORIDE
    • 4-Trifluoromethyl-pyridine-2-sulfonyl chloride
    • GS2918
    • SCHEMBL6957022
    • AKOS006334571
    • AB62558
    • AT20188
    • IIPALDGMMNCAEK-UHFFFAOYSA-N
    • F2147-1669
    • 174485-71-3
    • DB-064957
    • DTXSID80622522
    • EN300-276103
    • 4-(trifluoromethyl)pyridine-2-sulfonyl chloride
    • MDL: MFCD10699113
    • Inchi: 1S/C6H3ClF3NO2S/c7-14(12,13)5-3-4(1-2-11-5)6(8,9)10/h1-3H
    • InChI Key: IIPALDGMMNCAEK-UHFFFAOYSA-N
    • SMILES: ClS(C1C=C(C(F)(F)F)C=CN=1)(=O)=O

Computed Properties

  • Exact Mass: 244.95259
  • Monoisotopic Mass: 244.9525117g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • PSA: 47.03

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Additional information on 4-(trifluoromethyl)pyridine-2-sulfonyl chloride

Recent Advances in the Application of 4-(Trifluoromethyl)pyridine-2-sulfonyl Chloride (CAS: 174485-71-3) in Chemical Biology and Pharmaceutical Research

The compound 4-(trifluoromethyl)pyridine-2-sulfonyl chloride (CAS: 174485-71-3) has emerged as a pivotal reagent in chemical biology and pharmaceutical research due to its unique chemical properties and versatile reactivity. Recent studies have highlighted its role as a key intermediate in the synthesis of sulfonamide-based compounds, which are widely utilized in drug discovery and development. This research brief aims to summarize the latest findings and applications of this compound, providing insights into its potential in therapeutic innovation.

One of the most significant applications of 4-(trifluoromethyl)pyridine-2-sulfonyl chloride is in the development of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer and inflammatory disorders. Researchers have leveraged the sulfonyl chloride moiety of this compound to design potent and selective kinase inhibitors. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of this reagent into a novel series of pyridine-sulfonamide derivatives, which exhibited nanomolar inhibitory activity against specific kinase targets.

In addition to its role in kinase inhibitor development, 4-(trifluoromethyl)pyridine-2-sulfonyl chloride has been employed in the synthesis of covalent inhibitors. Covalent inhibitors form irreversible bonds with their target proteins, offering advantages such as prolonged pharmacodynamic effects and reduced dosing frequency. A 2023 study in ACS Chemical Biology detailed the use of this compound to create covalent inhibitors targeting cysteine residues in disease-relevant proteins. The study reported enhanced selectivity and efficacy, underscoring the reagent's utility in covalent drug design.

Beyond therapeutic applications, this compound has also found use in chemical biology as a tool for protein labeling and modification. Its reactivity with nucleophilic amino acids, such as lysine and cysteine, enables site-specific protein conjugation, facilitating studies on protein function and interaction. A recent publication in Angewandte Chemie highlighted its application in the development of fluorescent probes for live-cell imaging, demonstrating its versatility in biochemical research.

Despite its promising applications, challenges remain in the handling and storage of 4-(trifluoromethyl)pyridine-2-sulfonyl chloride due to its sensitivity to moisture and tendency to hydrolyze. Recent advancements in synthetic methodologies have addressed some of these issues, with researchers developing stabilized formulations and improved synthetic routes to enhance its practicality in laboratory settings. For example, a 2023 patent application described a novel encapsulation technique that significantly improves the compound's shelf life and reactivity.

In conclusion, 4-(trifluoromethyl)pyridine-2-sulfonyl chloride (CAS: 174485-71-3) continues to be a valuable asset in chemical biology and pharmaceutical research. Its applications span from drug discovery to biochemical tool development, driven by its unique chemical properties and reactivity. Ongoing research efforts are expected to further expand its utility, paving the way for innovative therapeutic and diagnostic solutions. Future studies should focus on optimizing its stability and exploring new synthetic applications to fully harness its potential.

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